molecular formula C11H16N2O B1486811 6-Butyl-2-cyclopropylpyrimidin-4-ol CAS No. 1698500-97-8

6-Butyl-2-cyclopropylpyrimidin-4-ol

Cat. No. B1486811
M. Wt: 192.26 g/mol
InChI Key: DWHNLXSUVNYAOH-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of pyrimidine derivatives, such as 6-Butyl-2-cyclopropylpyrimidin-4-ol, can be achieved through various methods. One common approach involves the use of organolithium reagents . The reaction of pyrimidines with N-methylpiperazine has been shown to be highly regioselective, favoring the formation of C-4 substituted products .


Molecular Structure Analysis

The molecular structure of 6-Butyl-2-cyclopropylpyrimidin-4-ol consists of a pyrimidine ring, which is a six-membered ring with two nitrogen atoms at positions 1 and 3. Attached to this ring are butyl and cyclopropyl groups at the 6 and 2 positions, respectively, and a hydroxyl group at the 4 position.


Chemical Reactions Analysis

The chemical reactions involving pyrimidines are diverse and can lead to a variety of functionalized derivatives . For instance, pyrimidines can undergo reactions with amidines, ketones, and N,N-dimethylaminoethanol in an oxidative [3 + 2 + 1] three-component annulation .

Scientific Research Applications

Anti-inflammatory Applications A study focused on the synthesis and biological evaluation of a new hydroxyoxopyrimidine derivative, highlighting its potential for the development of anti-inflammatory medications. The synthesized compound, a sodium salt of a hydroxypyrimidine derivative, demonstrated pronounced anti-inflammatory activity and low toxicity, suggesting its suitability for formulating topical hydrophilic gels for medical use (Kuvaeva et al., 2022).

Material Science and Photophysical Properties Research into arylsulfonylated 2-amino-6-methylpyrimidin derivatives explored their synthesis, structural stability, and reactivity. This study contributes to understanding the photophysical properties and stability of pyrimidin-based compounds, potentially impacting materials science and organic electronics (Ali et al., 2021).

Synthetic Methodology and Chemical Reactivity An efficient synthesis method for α-aminophosphonates from 2-cyclopropylpyrimidin-4-carbaldehyde was reported, showcasing the utility of pyrimidine derivatives in synthesizing biologically active compounds. This research could inform synthetic approaches involving 6-Butyl-2-cyclopropylpyrimidin-4-ol (Reddy et al., 2014).

Pharmacological Potential Studies on 2-aminopyrimidine-containing compounds as histamine H4 receptor ligands indicate the pharmacological relevance of pyrimidine derivatives. Optimization of these compounds has shown potential for anti-inflammatory and antinociceptive applications, suggesting areas where 6-Butyl-2-cyclopropylpyrimidin-4-ol could be researched (Altenbach et al., 2008).

Organic Light Emitting Diodes (OLEDs) Research on blue-emitting heteroleptic Ir(III) phosphors with functional pyrimidine cyclometalates underscores the application of pyrimidine derivatives in developing phosphorescent materials for OLEDs. This work demonstrates the potential of pyrimidine-based compounds in electronic and photonic devices (Duan et al., 2015).

Future Directions

While specific future directions for 6-Butyl-2-cyclopropylpyrimidin-4-ol are not mentioned in the search results, there is ongoing research in the field of pyrimidine derivatives. This includes the development of novel pyrimidine analogs with enhanced anti-inflammatory activities and minimum toxicity . The use of stimuli-responsive and intelligent biomaterials for drug delivery is also a promising area of research .

properties

IUPAC Name

4-butyl-2-cyclopropyl-1H-pyrimidin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O/c1-2-3-4-9-7-10(14)13-11(12-9)8-5-6-8/h7-8H,2-6H2,1H3,(H,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWHNLXSUVNYAOH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=CC(=O)NC(=N1)C2CC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Butyl-2-cyclopropylpyrimidin-4-ol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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